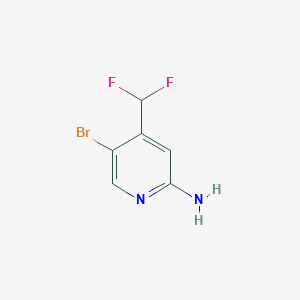

5-Bromo-4-(difluoromethyl)pyridin-2-amine

Description

Contextualization within Fluorinated Pyridine (B92270) Chemistry

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, and fluorinated pyridines are a prominent class of compounds in this field. nih.gov The presence of fluorine can dramatically alter a molecule's properties. Due to fluorine's high electronegativity, the C-F bond is highly polarized and exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. mdpi.comnih.gov

Incorporating fluorine into a pyridine ring can modulate the basicity (pKa) of the nitrogen atom, which in turn affects the compound's solubility, bioavailability, and interactions with biological targets. nih.gov Furthermore, fluorination can lead to increased lipophilicity, which may improve a molecule's ability to permeate cell membranes. mdpi.combenthamscience.com The unique properties conferred by fluorine substitution have made fluorinated heterocycles, including pyridines, essential scaffolds in the development of pharmaceuticals and agrochemicals. nih.govnih.gov

Significance of Brominated and Difluoromethylated Pyridine Scaffolds in Synthetic Design

The structure of 5-Bromo-4-(difluoromethyl)pyridin-2-amine contains two key functional groups that make it a particularly powerful synthetic intermediate: the bromine atom and the difluoromethyl group.

Brominated Pyridines serve as versatile handles in synthetic organic chemistry. The bromine atom is an excellent leaving group in various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. chempanda.com This allows for the straightforward introduction of a wide array of carbon- and heteroatom-based substituents at the 5-position of the pyridine ring, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies. chempanda.comresearchgate.net

The Difluoromethyl (CF2H) group is of growing importance in drug design. It is often considered a bioisostere of hydroxyl (OH), thiol (SH), or amine (NH2) groups. nih.govresearchgate.net The polarized C-H bond in the CF2H group can act as a hydrogen bond donor, similar to an amine or thiol, allowing it to form crucial interactions with biological targets like enzymes and receptors. semanticscholar.orgacs.orgalfa-chemistry.com Unlike a hydroxyl group, the difluoromethyl group is more lipophilic and is not acidic, which can improve a compound's pharmacokinetic profile by enhancing membrane permeability and metabolic stability. researchgate.netalfa-chemistry.com The replacement of a methyl group with a difluoromethyl group can also lead to a more modest increase in lipophilicity compared to a trifluoromethyl (CF3) group, while adding the unique hydrogen-bonding capability. alfa-chemistry.com

The combination of a reactive bromine atom and a property-modulating difluoromethyl group on the same pyridine scaffold makes this compound a strategic building block for creating complex molecules with tailored biological and physiological activities.

| Property | Difluoromethyl (-CF2H) | Hydroxyl (-OH) | Thiol (-SH) |

|---|---|---|---|

| Hydrogen Bond Donor | Yes (Lipophilic) | Yes (Hydrophilic) | Yes |

| Metabolic Stability | High | Lower (prone to oxidation/conjugation) | Lower (prone to oxidation) |

| Lipophilicity | Increases | Decreases | Slightly increases |

Overview of Research Trajectories for Novel Heterocyclic Building Blocks

The search for novel heterocyclic building blocks is a major driving force in modern chemical research, particularly in drug discovery and materials science. nih.govdatainsightsmarket.com Heterocyclic compounds form the core of a vast number of natural products and synthetic drugs, and their structural diversity makes them attractive scaffolds for designing new therapeutic agents. nih.govnih.gov

Current research trajectories focus on several key areas. There is a continuous demand for more complex and specialized heterocycles to access new areas of chemical space and to target challenging biological proteins. datainsightsmarket.com The development of efficient and innovative synthetic methodologies is crucial for making these building blocks readily accessible. nih.gov Furthermore, there is a significant trend towards "green chemistry," which emphasizes the development of environmentally friendly and sustainable synthetic methods. datainsightsmarket.combohrium.com This includes the use of greener solvents, catalyst-free reactions, and multi-component reactions that improve efficiency and reduce waste. nih.govbohrium.com The strategic design of building blocks like this compound, which incorporate multiple points of functionality and desirable properties, aligns perfectly with these research goals, enabling chemists to build molecular complexity efficiently and with purpose. wiseguyreports.com

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-(difluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2N2/c7-4-2-11-5(10)1-3(4)6(8)9/h1-2,6H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCWAKGCURZVDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Pathways for 5 Bromo 4 Difluoromethyl Pyridin 2 Amine

Strategic Development of Precursor Synthesis Methodologies

The primary precursor for the synthesis of 5-bromo-4-(difluoromethyl)pyridin-2-amine is 4-(difluoromethyl)pyridin-2-amine (B599231). An efficient and scalable five-step, two-pot procedure has been developed for the synthesis of this crucial intermediate, starting from 2,2-difluoroacetic anhydride. This process has been optimized for large-scale production, demonstrating its industrial applicability.

| Step | Reactants | Key Transformation | Yield |

|---|---|---|---|

| 1 | 2,2-Difluoroacetic anhydride, Vinyl ether | Enone formation | Not isolated |

| 2 | Enone, O-Methylhydroxylamine | Methoxyimine formation | 72% (one-pot) |

| 3 | Methoxyimine | Cyclization to pyridine (B92270) ring | |

| 4 | N-methoxypyridine intermediate, Zinc/Acetic Acid | Reduction to 2-aminopyridine |

Methodologies for Regioselective Bromination of Fluorinated Pyridines

The introduction of a bromine atom at the 5-position of 4-(difluoromethyl)pyridin-2-amine requires a highly regioselective bromination method. The directing effects of the substituents on the pyridine ring play a crucial role in determining the position of electrophilic substitution. The 2-amino group is a strong activating group and an ortho-, para-director. The 4-difluoromethyl group, on the other hand, is an electron-withdrawing and deactivating group, which would typically direct incoming electrophiles to the meta-position (in this case, the 3- and 5-positions).

Given the electronic properties of the substituents, the 5-position is doubly activated by the amino group (para) and influenced by the difluoromethyl group. This convergence of directing effects favors the bromination at the desired C5 position. Standard brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) are commonly employed for such transformations. The reaction conditions can be optimized by adjusting temperature and reaction time to maximize the yield of the desired 5-bromo isomer and minimize the formation of other brominated byproducts.

| Brominating Agent | Typical Conditions | Selectivity |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile, rt to 60°C | High for activated rings |

| Bromine (Br₂) | Acetic acid or other polar solvents | Can lead to over-bromination |

| Tetrabutylammonium tribromide (TBATB) | Various organic solvents | Offers mild reaction conditions |

Innovative Approaches to Difluoromethylation on Pyridine Rings

While the primary synthetic route involves the bromination of a pre-formed difluoromethylated pyridine, alternative strategies could involve the introduction of the difluoromethyl group onto a brominated pyridine precursor. Recent advancements in C-H difluoromethylation offer potential, albeit more complex, pathways.

Direct C-H difluoromethylation of pyridines can be achieved through radical processes. For instance, the use of oxazino pyridine intermediates allows for meta-C-H difluoromethylation. By converting these intermediates into pyridinium (B92312) salts, the selectivity can be switched to the para-position. While not directly applied to the synthesis of the target molecule, these methods represent the cutting edge of fluorination chemistry and could be adapted for analogous syntheses. Reagents such as bis(difluoroacetyl) peroxide, generated in situ from difluoroacetic anhydride, serve as effective sources of the difluoromethyl radical.

Optimization and Scalability Studies in the Synthesis of this compound

For the final bromination step, optimization would involve screening various brominating agents and reaction conditions to achieve the highest possible regioselectivity for the 5-bromo isomer. The use of milder and more selective brominating agents can reduce the formation of impurities and simplify downstream purification, which is a critical consideration for large-scale manufacturing. Process safety and environmental impact are also key factors in selecting the optimal conditions for industrial production. The development of continuous flow processes for bromination is an area of active research that could offer significant advantages in terms of safety, control, and scalability for the synthesis of pharmaceutical intermediates.

Mechanistic Elucidation of Reactivity and Transformation Profiles of 5 Bromo 4 Difluoromethyl Pyridin 2 Amine

Investigations into the Reactivity of the C5-Bromo Substituent

The bromine atom at the C5 position of 5-Bromo-4-(difluoromethyl)pyridin-2-amine is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine (B92270) ring, further enhanced by the 4-difluoromethyl group, makes the C5 position susceptible to oxidative addition to a low-valent metal center, which is a key step in many cross-coupling catalytic cycles. nih.gov

Prominent among these transformations are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling the bromopyridine with an organoboron reagent, such as an arylboronic acid. mdpi.com The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov For substrates like this compound, the presence of the free amino group can sometimes complicate the reaction, potentially by coordinating to the palladium center. mdpi.com However, appropriate choice of ligands and reaction conditions can overcome this challenge. For instance, in the coupling of the related compound 5-bromo-2-methylpyridin-3-amine, Pd(PPh₃)₄ and K₃PO₄ were used to achieve good yields. mdpi.com

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Moderate to Good | mdpi.com |

| XPhosPdG2/XPhos | - | Water | - | Good to Excellent | rsc.org |

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, coupling the bromopyridine with a primary or secondary amine. The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination. wikipedia.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial for the success of this reaction, enabling the coupling of a wide range of amines with aryl halides, including bromopyridines. wikipedia.org

Mechanistic Studies of Reactions Involving the 4-(difluoromethyl) Group

The difluoromethyl (CF₂H) group at the C4 position profoundly influences the reactivity of the pyridine ring. It is a strong electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms. This electronic effect deactivates the pyridine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. nih.gov

The CF₂H group itself is generally stable under many reaction conditions, including those typically employed for cross-coupling reactions at the C5 position. However, its presence is crucial in directing the regioselectivity of other reactions. For instance, in nucleophilic aromatic substitution reactions, the strong electron-withdrawing nature of the CF₂H group, combined with that of the ring nitrogen, makes the C2 and C6 positions highly electrophilic and thus susceptible to nucleophilic attack. youtube.com

While direct transformations of the difluoromethyl group on such a pyridine system are not extensively documented, it is known that the C-H bond in the CF₂H group is acidic and can potentially be deprotonated under strong basic conditions, although this is less common on an electron-deficient aromatic ring.

The introduction of the difluoromethyl group onto pyridine rings is an area of active research, often involving radical processes or the use of specialized difluoromethylating reagents. researchgate.netnih.govchemeurope.com These studies highlight the importance of this moiety in medicinal and agricultural chemistry. researchgate.netnih.govchemeurope.com

Understanding the Reactivity Landscape of the Pyridin-2-amine Moiety

The pyridin-2-amine moiety exhibits a dual reactivity profile. The exocyclic amino group is nucleophilic and can react with various electrophiles, while the pyridine ring nitrogen is basic and can be protonated or alkylated.

Reactions of the Amino Group: The 2-amino group can undergo acylation, sulfonylation, and alkylation. For instance, it can react with acid chlorides or anhydrides to form the corresponding amides. This transformation is sometimes used as a protecting strategy for the amino group during other reactions. mdpi.com The amino group also directs electrophilic substitution to the C3 and C5 positions due to its electron-donating nature. However, given the presence of the strongly deactivating difluoromethyl group and the bromo substituent, electrophilic substitution on this compound is expected to be challenging.

The 2-amino group, being a primary amine, can also be a substrate in palladium-catalyzed amination reactions, although in the context of the target molecule, it is more likely that the C5-bromo position would be the reactive site in such a transformation. acs.org

The compound 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620) has been synthesized, demonstrating that the 2-amino-4-(difluoromethyl)pyridine core can be elaborated at the 5-position. nih.gov

| Reagent | Reaction Type | Product | Reference |

| Arylboronic Acid/Pd Catalyst | Suzuki-Miyaura Coupling | 5-Aryl-4-(difluoromethyl)pyridin-2-amine | mdpi.com |

| Amine/Pd Catalyst | Buchwald-Hartwig Amination | 5-(Amino)-4-(difluoromethyl)pyridin-2-amine | wikipedia.org |

| Acid Chloride | Acylation | N-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)amide | mdpi.com |

Derivatization and Functionalization Strategies of 5 Bromo 4 Difluoromethyl Pyridin 2 Amine

Transition Metal-Catalyzed Cross-Coupling Reactions at C5

The bromine atom at the C5 position of the pyridine (B92270) ring is an ideal handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. These methods are foundational for creating new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds by reacting an organoboron species with an organic halide. libretexts.orgmdpi.com For 5-Bromo-4-(difluoromethyl)pyridin-2-amine, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the C5 position, significantly expanding the structural diversity of potential derivatives.

The reaction typically proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often effective for coupling heteroaryl bromides. nih.gov

| Boronic Acid/Ester Partner | Potential Product Structure | Typical Reaction Conditions |

|---|---|---|

| Phenylboronic acid | 5-Phenyl-4-(difluoromethyl)pyridin-2-amine | Catalyst: Pd(dppf)Cl₂ or XPhosPdG2 Base: K₂CO₃ or Na₂CO₃ Solvent: Dioxane or DME Temperature: 80-110 °C (conventional or microwave heating) nih.govnih.gov |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4-(difluoromethyl)pyridin-2-amine | |

| Thiophen-2-ylboronic acid | 5-(Thiophen-2-yl)-4-(difluoromethyl)pyridin-2-amine | |

| N-Boc-pyrrole-2-boronic acid | tert-Butyl 2-(2-amino-4-(difluoromethyl)pyridin-5-yl)-1H-pyrrole-1-carboxylate |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is invaluable for synthesizing alkynyl-substituted pyridines from this compound, introducing a linear, rigid alkyne linker that can be used for further functionalization or as a key pharmacophoric element.

The standard Sonogashira protocol employs a dual-catalyst system, consisting of a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine (B128534) (Et₃N). soton.ac.uk Copper-free variations have also been developed to avoid potential issues with copper catalysis. nih.gov The reaction is compatible with a wide range of functional groups on the alkyne partner. soton.ac.uk

| Terminal Alkyne Partner | Potential Product Structure | Typical Reaction Conditions |

|---|---|---|

| Phenylacetylene | 5-(Phenylethynyl)-4-(difluoromethyl)pyridin-2-amine | Catalyst: Pd(PPh₃)₄, CuI Base: Et₃N Solvent: THF Temperature: Room Temperature to 60 °C soton.ac.ukresearchgate.net |

| Ethynyltrimethylsilane | 5-((Trimethylsilyl)ethynyl)-4-(difluoromethyl)pyridin-2-amine | |

| Propargyl alcohol | 3-(2-Amino-4-(difluoromethyl)pyridin-5-yl)prop-2-yn-1-ol | |

| 1-Octyne | 5-(Oct-1-yn-1-yl)-4-(difluoromethyl)pyridin-2-amine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org Applying this reaction to this compound allows for the introduction of a diverse range of amine nucleophiles at the C5 position, leading to the formation of 5-aminopyridine derivatives.

This transformation requires a palladium precatalyst and a sterically hindered, electron-rich phosphine (B1218219) ligand, such as tBuBrettPhos, which are effective for the amination of five-membered heterocyclic bromides. nih.gov The choice of a suitable base, such as lithium bis(trimethylsilyl)amide (LHMDS), is also critical for the reaction's success. nih.gov The reaction accommodates a broad scope of primary and secondary amines, including anilines, alkylamines, and heteroarylamines. wikipedia.orgnih.gov

| Amine Partner | Potential Product Structure | Typical Reaction Conditions |

|---|---|---|

| Aniline | N⁵-Phenyl-4-(difluoromethyl)pyridine-2,5-diamine | Catalyst: Palladium precatalyst (e.g., based on tBuBrettPhos) Base: LHMDS or NaOt-Bu Solvent: THF or Toluene Temperature: Room Temperature to 100 °C nih.gov |

| Morpholine | 5-(Morpholino)-4-(difluoromethyl)pyridin-2-amine | |

| Benzylamine | N⁵-Benzyl-4-(difluoromethyl)pyridine-2,5-diamine | |

| Pyrrolidine | 5-(Pyrrolidin-1-yl)-4-(difluoromethyl)pyridin-2-amine |

Functional Group Transformations of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is often considered a stable bioisostere of hydroxyl or thiol groups and is generally not amenable to further modification. acs.orgnih.gov However, recent advances in synthetic chemistry have demonstrated that the Ar-CF₂H moiety can be activated for further transformations. A promising strategy involves the deprotonation of the difluoromethyl group using a strong base to generate a nucleophilic Ar-CF₂⁻ synthon. acs.org This reactive intermediate can then engage with various electrophiles to form novel benzylic Ar-CF₂–R linkages. This approach opens up previously inaccessible chemical space for modifying the difluoromethyl group. acs.org

Electrophilic and Nucleophilic Reactions on the Pyridine Core

The reactivity of the pyridine ring is heavily influenced by the electronegativity of the nitrogen atom and the electronic properties of its substituents.

Electrophilic Reactions : The pyridine ring is inherently electron-deficient, making it unreactive towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iq This deactivation is exacerbated by the presence of the electron-withdrawing bromo and difluoromethyl groups. The nitrogen atom is also prone to protonation in acidic media, which further deactivates the ring. uoanbar.edu.iq Consequently, electrophilic substitution on the this compound core is challenging and would require harsh reaction conditions.

Modifications at the Amino Group

The primary amino group at the C2 position is a versatile site for functionalization. It can readily undergo a variety of classical amine reactions, allowing for the introduction of diverse functional groups that can modulate the molecule's physicochemical properties. These modifications include acylation, sulfonylation, alkylation, and diazotization. Derivatization reagents that specifically react with primary amines can be used to introduce a wide range of functionalities. mdpi.commdpi.com

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)acetamide |

| Sulfonylation | Methanesulfonyl chloride | N-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)methanesulfonamide |

| Alkylation | Methyl iodide | 5-Bromo-N-methyl-4-(difluoromethyl)pyridin-2-amine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | 5-Bromo-N-isopropyl-4-(difluoromethyl)pyridin-2-amine |

Role of 5 Bromo 4 Difluoromethyl Pyridin 2 Amine As a Versatile Synthetic Building Block

Construction of Novel Fluorinated Heterocyclic Architectures

The presence of both a bromine atom and an amino group on the pyridine (B92270) ring of 5-bromo-4-(difluoromethyl)pyridin-2-amine offers a gateway to the synthesis of various fused heterocyclic systems. The amino group can participate in cyclization reactions with suitable bifunctional reagents, while the bromine atom can be utilized for subsequent intramolecular ring closures or further functionalization.

One common strategy involves the reaction of the 2-amino group with α,β-unsaturated carbonyl compounds or their equivalents to construct fused pyrimidine (B1678525) rings, leading to the formation of pyrido[2,3-d]pyrimidines. These scaffolds are prevalent in numerous biologically active molecules, including kinase inhibitors. The difluoromethyl group at the 4-position of the pyridine ring is a key feature, as it can enhance the metabolic stability and binding affinity of the resulting compounds.

Furthermore, the bromine atom at the 5-position serves as a convenient handle for intramolecular cyclization reactions. For instance, after initial modification of the amino group, a palladium-catalyzed intramolecular C-N or C-C bond formation can be employed to construct novel polycyclic aromatic systems. The strategic use of this bromo-substituent allows for the regioselective synthesis of complex heterocyclic frameworks that would be challenging to access through other synthetic routes.

Table 1: Examples of Fused Heterocyclic Scaffolds Derived from this compound

| Fused Heterocycle Class | Synthetic Strategy | Key Reaction |

| Pyrido[2,3-d]pyrimidines | Cyclocondensation of the 2-amino group with a three-carbon building block. | Condensation/Cyclization |

| Imidazo[1,2-a]pyridines | Reaction of the 2-amino group with an α-haloketone. | Condensation/Cyclization |

| Triazolo[1,5-a]pyridines | Diazotization of the 2-amino group followed by cyclization. | Diazotization/Cyclization |

| Fused polycycles | Intramolecular Heck or Suzuki coupling post-functionalization of the amino group. | Palladium-catalyzed cross-coupling |

Strategic Incorporation into Complex Molecular Frameworks

The difluoromethylpyridine motif is a highly sought-after feature in modern drug discovery, particularly in the design of kinase inhibitors. The difluoromethyl group is often considered a bioisostere of a hydroxyl or thiol group, capable of forming hydrogen bonds with protein targets, while also enhancing lipophilicity and metabolic stability. The scalable synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231) has been recognized as crucial for the development of numerous protein kinase inhibitors, underscoring the importance of its bromo-derivative as a key synthetic intermediate. acs.org

This compound is strategically employed in the synthesis of complex molecules through transition metal-catalyzed cross-coupling reactions. The bromine atom is amenable to a wide range of coupling partners in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents at the 5-position of the pyridine ring, thereby enabling the exploration of a vast chemical space.

A notable application is in the synthesis of potent and selective kinase inhibitors. For instance, the core structure of this compound can be elaborated through a Suzuki coupling to introduce a substituted aryl or heteroaryl group, a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain. The 2-amino group can then be further functionalized to modulate solubility and other pharmacokinetic properties.

Table 2: Cross-Coupling Reactions for the Elaboration of this compound

| Reaction | Coupling Partner | Introduced Moiety | Catalyst System (Typical) |

| Suzuki-Miyaura | Aryl/Heteroarylboronic acid or ester | Aryl/Heteroaryl | Pd(PPh₃)₄, K₂CO₃ |

| Sonogashira | Terminal alkyne | Alkynyl | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig | Amine | Substituted amino | Pd₂(dba)₃, Xantphos, Cs₂CO₃ |

| Heck | Alkene | Alkenyl | Pd(OAc)₂, P(o-tol)₃ |

| Stille | Organostannane | Aryl/Alkenyl | Pd(PPh₃)₄ |

Development of Libraries of Pyridine-Based Derivatives

The amenability of this compound to a variety of chemical transformations makes it an ideal starting material for the construction of compound libraries for high-throughput screening. By leveraging the differential reactivity of the bromine atom and the amino group, a multitude of derivatives can be synthesized in a combinatorial fashion.

A common approach involves the parallel synthesis of a library of analogs using palladium-catalyzed cross-coupling reactions. For example, an array of boronic acids can be coupled with this compound to generate a library of 5-aryl/heteroaryl-4-(difluoromethyl)pyridin-2-amines. Subsequently, the 2-amino group can be acylated, alkylated, or sulfonylated with a diverse set of reagents to further expand the library. This strategy has been successfully applied to the synthesis of novel pyridine-based derivatives from the related compound 5-bromo-2-methylpyridin-3-amine, demonstrating the feasibility of this approach.

The resulting libraries of compounds, all featuring the core 4-(difluoromethyl)pyridin-2-amine scaffold, can then be screened against a panel of biological targets, such as kinases, to identify new lead compounds for drug discovery programs. The diversity introduced at the 5-position and on the 2-amino group allows for a systematic exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) of this important class of compounds.

Computational Chemistry and Theoretical Investigations of 5 Bromo 4 Difluoromethyl Pyridin 2 Amine

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure and molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for 5-bromo-4-(difluoromethyl)pyridin-2-amine is not available in the reviewed literature. Such studies would provide valuable insights into the molecule's reactivity, with the HOMO energy indicating its propensity to donate electrons and the LUMO energy reflecting its ability to accept electrons. The distribution of these orbitals would highlight the most probable sites for electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Studies of Reactivity and Selectivity

While DFT is a common method for studying the reactivity and selectivity of organic molecules, specific DFT studies on this compound are not found in public databases. Such studies could predict the most likely sites for chemical reactions, the relative activation energies for different reaction pathways, and the influence of the bromo, difluoromethyl, and amino substituents on the pyridine (B92270) ring's reactivity. For instance, DFT calculations could quantify the directing effects of these groups in electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

Reaction Pathway Modeling and Transition State Analysis

There is a lack of published research on the modeling of reaction pathways and the analysis of transition states involving this compound. This type of computational investigation is crucial for understanding reaction mechanisms and for optimizing reaction conditions. By calculating the energies of reactants, intermediates, transition states, and products, chemists can gain a deeper understanding of the kinetics and thermodynamics of a chemical transformation.

Conformational Analysis and Intermolecular Interactions

A formal conformational analysis of this compound has not been publicly reported. Such an analysis would identify the most stable conformations of the molecule and the energy barriers between them, which are influenced by the rotation of the amino and difluoromethyl groups. Additionally, studies on its intermolecular interactions, such as hydrogen bonding and halogen bonding, would be instrumental in understanding its solid-state structure and its interactions with other molecules, including biological targets. While this compound is a component of larger molecules that have been studied for their binding properties, the specific intermolecular interaction profile of the standalone compound is not detailed. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of 5 Bromo 4 Difluoromethyl Pyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 5-Bromo-4-(difluoromethyl)pyridin-2-amine, a multi-nuclear NMR investigation is critical.

¹H NMR: The proton NMR spectrum is anticipated to provide key insights into the substitution pattern of the pyridine (B92270) ring. The aromatic protons will exhibit characteristic chemical shifts and coupling constants, influenced by the electron-withdrawing nature of the bromine atom and the difluoromethyl group, as well as the electron-donating amino group. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum will complement the proton data by identifying all unique carbon environments. The carbon atom of the difluoromethyl group will be readily identifiable by its characteristic chemical shift and its coupling to the directly attached fluorine atoms (a triplet). The carbons of the pyridine ring will display shifts indicative of their electronic environment, with the carbon bearing the bromine atom showing a characteristic upfield shift compared to the others.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a doublet, resulting from the coupling of the two fluorine atoms with the proton of the difluoromethyl group. This provides direct evidence for the presence and nature of the -CHF₂ moiety.

¹⁵N NMR: Nitrogen-15 NMR, although less commonly employed due to its lower sensitivity, can provide valuable information about the electronic environment of the nitrogen atoms in the pyridine ring and the amino group. The chemical shifts of the nitrogen atoms would be influenced by their hybridization and participation in the aromatic system.

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| ¹H | 8.0-8.5 (aromatic) | s | |

| 6.5-7.0 (aromatic) | s | ||

| 6.0-6.5 (-CHF₂) | t | ~55-60 (¹JHF) | |

| 4.5-5.5 (-NH₂) | br s | ||

| ¹³C | 155-160 (C-NH₂) | s | |

| 145-150 (C-Br) | s | ||

| 130-140 (aromatic CH) | s | ||

| 110-120 (aromatic CH) | s | ||

| 110-120 (-CHF₂) | t | ~240-250 (¹JCF) | |

| ¹⁹F | -110 to -120 | d | ~55-60 (¹JHF) |

| ¹⁵N | -50 to -70 (pyridine N) | s | |

| -300 to -320 (-NH₂) | s |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for the accurate determination of the elemental composition of a molecule. By providing a highly precise mass-to-charge ratio (m/z), HRMS can confirm the molecular formula of this compound. The expected monoisotopic mass can be calculated with high accuracy, and a comparison with the experimentally determined mass would either confirm or refute the proposed structure. The isotopic pattern resulting from the presence of a bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) would serve as a further characteristic signature in the mass spectrum.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ (for ⁷⁹Br) | 222.9677 |

| [M+H]⁺ (for ⁸¹Br) | 224.9657 |

Note: The data in this table is calculated based on the exact masses of the most abundant isotopes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the difluoromethyl group (around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹ respectively), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-F stretching vibrations (typically in the 1000-1200 cm⁻¹ region). The C-Br stretching vibration would appear at lower frequencies, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-F stretching of the difluoromethyl group may also give rise to a characteristic Raman signal.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch (-CHF₂) | 2900-3000 | Medium |

| C=C/C=N Stretch (pyridine) | 1400-1600 | Strong |

| C-F Stretch | 1000-1200 | Medium |

| C-Br Stretch | < 700 | Weak |

Note: The data in this table is based on typical frequency ranges for the respective functional groups.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

While the aforementioned spectroscopic techniques provide compelling evidence for the structure of this compound, single-crystal X-ray diffraction offers the most definitive and unambiguous structural proof in the solid state. This technique can precisely determine the three-dimensional arrangement of atoms in a crystal lattice, providing accurate bond lengths, bond angles, and intermolecular interactions. A successful crystallographic analysis would confirm the connectivity of all atoms, the planarity of the pyridine ring, and the geometry of the difluoromethyl and amino groups. Furthermore, it would reveal details about the packing of the molecules in the crystal, including any hydrogen bonding interactions involving the amino group and the pyridine nitrogen atom.

Interactive Data Table: Anticipated Crystal Structure Parameters

| Parameter | Anticipated Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-N (aromatic) Bond Length | ~1.34 Å |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-N (amine) Bond Length | ~1.37 Å |

Note: These values are typical for similar organic molecules and would be precisely determined by the X-ray diffraction experiment.

Future Research Directions and Broader Academic Impact

Exploration of Novel Synthetic Methodologies Utilizing 5-Bromo-4-(difluoromethyl)pyridin-2-amine

A significant future research direction lies in the utilization of this compound for the development of novel synthetic methodologies, particularly for the construction of complex heterocyclic systems. One promising application is in the synthesis of substituted pyrazolo[1,5-a]pyridines. These fused heterocyclic scaffolds are of considerable interest in medicinal chemistry due to their diverse biological activities.

A recently disclosed synthetic route showcases the potential of this compound as a key precursor for such systems. This methodology involves the reaction of this compound with a substituted pyrazole (B372694) derivative in the presence of a palladium catalyst, such as Pd2(dba)3, and a suitable ligand, for instance, Xantphos, with a base like cesium carbonate. This reaction proceeds via a domino sequence of N-arylation followed by an intramolecular C-C bond formation to yield the desired pyrazolo[1,5-a]pyridine (B1195680) core.

The exploration of the scope of this reaction with a variety of substituted pyrazoles could lead to a library of novel pyrazolo[1,5-a]pyridine derivatives. Furthermore, the optimization of reaction conditions, including the catalyst system, base, and solvent, could enhance the efficiency and applicability of this methodology.

Table 1: Exemplary Synthesis of a Pyrazolo[1,5-a]pyridine Derivative

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

|---|

Discovery of Unprecedented Chemical Transformations

The unique arrangement of functional groups in this compound provides a platform for the discovery of unprecedented chemical transformations. The interplay between the 2-amino group, the 5-bromo atom, and the 4-difluoromethyl group can be exploited to design novel cyclization and functionalization reactions.

For instance, the intramolecular cyclization to form pyrazolo[1,5-a]pyridines, as mentioned earlier, can be considered a significant transformation for this specific substrate. Future research could focus on elucidating the precise mechanism of this domino reaction. Understanding the role of the difluoromethyl group in modulating the reactivity of the pyridine (B92270) ring and the influence of the amino group on the subsequent cyclization step could provide valuable insights for designing new transformations.

Moreover, the bromo group at the 5-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The exploration of these reactions with this compound could lead to the synthesis of a wide array of novel 5-substituted-4-(difluoromethyl)pyridin-2-amines, which are valuable intermediates for further synthetic elaborations.

Contributions to the Field of Fluorine Chemistry and Heterocyclic Synthesis

The use of this compound as a building block is poised to make significant contributions to the fields of fluorine chemistry and heterocyclic synthesis. The difluoromethyl group is a highly sought-after moiety in medicinal chemistry as it can act as a bioisostere for hydroxyl, thiol, or amide groups, and its presence can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability.

By providing a reliable synthetic route to novel difluoromethylated heterocyclic compounds, research utilizing this compound expands the accessible chemical space for drug discovery programs. The development of synthetic methodologies based on this compound will enrich the toolbox of synthetic chemists working in the area of fluorine chemistry.

Furthermore, the synthesis of complex fused heterocyclic systems, such as the pyrazolo[1,5-a]pyridines, from a relatively simple starting material like this compound demonstrates the power of strategic precursor design in heterocyclic synthesis. This approach can inspire the development of other fluorinated building blocks for the efficient construction of diverse heterocyclic scaffolds.

Challenges and Opportunities in the Research of Fluorinated Pyridines

While the potential of this compound is evident, its broader application is not without challenges. A primary challenge is the accessibility and cost of the starting material itself. The development of more efficient and scalable synthetic routes to this compound would be a significant enabler for its widespread use in academic and industrial research.

Another challenge lies in the selective functionalization of the molecule. Given the presence of multiple reactive sites, achieving high selectivity in chemical transformations can be demanding. Future research should focus on developing orthogonal protection and activation strategies to control the reactivity of the different functional groups.

Despite these challenges, the opportunities presented by this compound and other fluorinated pyridines are vast. The exploration of its reactivity in multicomponent reactions, photoredox catalysis, and C-H activation chemistry could lead to the discovery of novel and highly efficient synthetic methods. Furthermore, the systematic investigation of the structure-activity relationships of its derivatives could provide valuable insights for the design of new therapeutic agents. The continued development of synthetic methods for the preparation and functionalization of fluorinated pyridines will undoubtedly remain a vibrant and impactful area of chemical research.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4-(difluoromethyl)pyridin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and difluoromethylation of pyridine precursors. A common approach is the functionalization of 4-position pyridine derivatives using bromine or brominating agents (e.g., NBS) followed by difluoromethylation via reagents like ClCFH or BrCFH under palladium catalysis. Optimization focuses on:

Q. How can the purity and structural identity of this compound be validated?

Use a combination of analytical techniques:

- NMR spectroscopy : H/C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, difluoromethyl CFH at δ 4.5–5.5 ppm as a triplet) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 223.99 for CHBrFN) .

- X-ray crystallography : For unambiguous structural confirmation using programs like SHELXL .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

- Dehalogenation byproducts : Monitor via LC-MS and minimize by controlling reaction time/temperature.

- Incomplete difluoromethylation : Use excess ClCFH and optimize catalyst loading .

- Residual solvents : Remove via vacuum drying or azeotropic distillation.

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations predict electronic effects of the difluoromethyl and bromo groups:

- Electrophilicity : The bromine atom at position 5 acts as a leaving group, facilitating Suzuki-Miyaura couplings.

- Steric effects : Difluoromethyl at position 4 slightly hinders nucleophilic attack at position 2, requiring bulky ligands (e.g., XPhos) for efficient catalysis .

- Software tools : Gaussian or ORCA for orbital analysis; PyMOL for visualizing steric clashes .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Multi-technique validation : Combine F NMR (to confirm CFH presence) with IR spectroscopy (C-F stretches at 1100–1200 cm).

- Isotopic labeling : Use C-labeled reagents to trace reaction pathways and assign ambiguous peaks .

- Crystallographic refinement : SHELX programs refine crystal structures to resolve positional disorder in difluoromethyl groups .

Q. How is this compound utilized in medicinal chemistry for target identification?

This scaffold is a key intermediate in kinase inhibitors:

- mTOR/PI3K inhibitors : Derivatives like PQR620 (a clinical candidate) incorporate this moiety to enhance selectivity and blood-brain barrier penetration .

- Structure-activity relationship (SAR) : Modifications at the 2-amine position (e.g., alkylation) improve potency against PI3Kα (IC < 10 nM) .

- Biological assays : Cell-based viability assays (MTT) and Western blotting for phosphorylation targets (e.g., AKT, S6K) validate mechanism .

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.